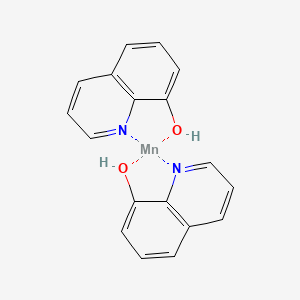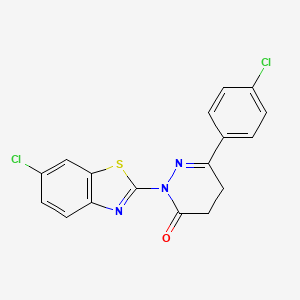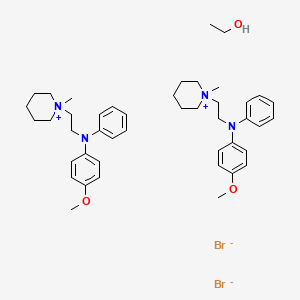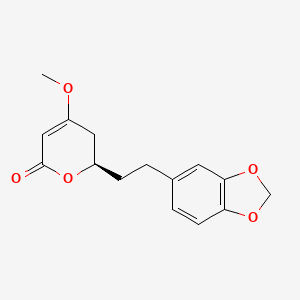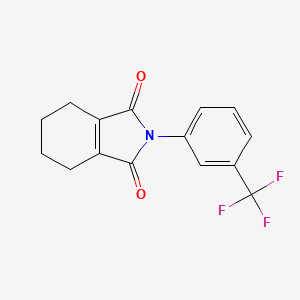![molecular formula C21H13ClN6O3 B15186929 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 94109-24-7](/img/structure/B15186929.png)
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound that features a variety of functional groups, including an azo group, a nitrile group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The resulting oxadiazole intermediate is then coupled with a chloro-substituted phenyl ring through an azo coupling reaction, which involves the formation of a diazonium salt followed by its reaction with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the azo coupling step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用机制
The mechanism of action of 5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole
- 4-Methyl-2-oxonicotinonitrile
Uniqueness
5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both an azo group and an oxadiazole ring in the same molecule is relatively rare and provides opportunities for diverse applications in various fields.
属性
CAS 编号 |
94109-24-7 |
|---|---|
分子式 |
C21H13ClN6O3 |
分子量 |
432.8 g/mol |
IUPAC 名称 |
5-[[4-chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]diazenyl]-2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13ClN6O3/c1-11-15(10-23)19(29)25-20(30)17(11)27-26-16-8-7-13(22)9-14(16)21-24-18(28-31-21)12-5-3-2-4-6-12/h2-9H,1H3,(H2,25,29,30) |
InChI 键 |
NUAQEANIKUBDAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=C(C=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


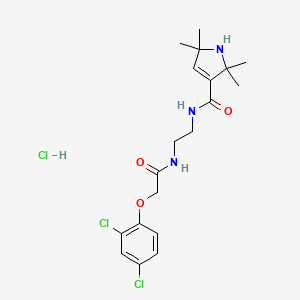
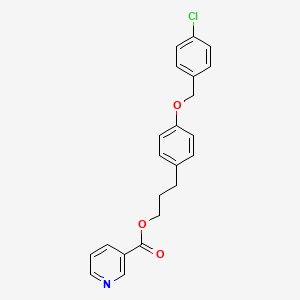


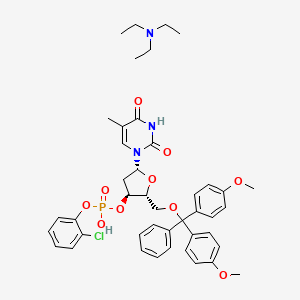
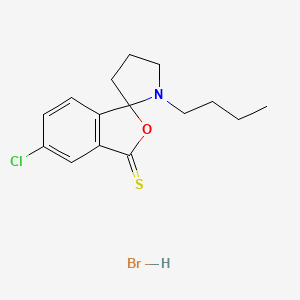
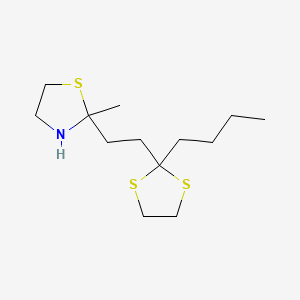
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
